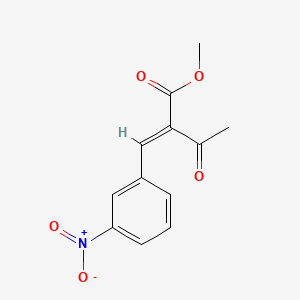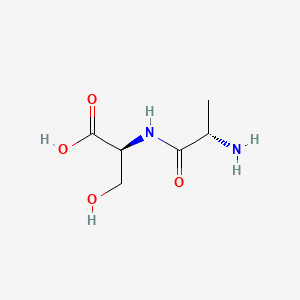
3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide” is a chemical compound with the molecular formula C11H13Cl2NO . It has a molecular weight of 246.13 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide” is 1S/C11H14ClNO/c1-8-3-4-10 (9 (2)7-8)13-11 (14)5-6-12/h3-4,7H,5-6H2,1-2H3, (H,13,14) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms, as well as the arrangement of the carbon skeleton.
Physical And Chemical Properties Analysis
“3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide” is a solid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide: has been identified as a potential antimicrobial and antifungal agent. Its structural similarity to known antimicrobial compounds suggests that it could be effective in inhibiting the growth of various bacteria and fungi, which is crucial in the development of new medications for resistant strains of microorganisms .
Anti-inflammatory and Analgesic Activities
The compound’s chemical structure indicates potential anti-inflammatory and analgesic properties. It could be used in the synthesis of new drugs aimed at treating conditions characterized by inflammation and pain, providing an alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Research
Given its chemical framework, 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide may serve as a precursor in the synthesis of anticancer drugs. Its ability to integrate into diazine-based scaffolds, which are prevalent in many cancer treatments, makes it a valuable compound in oncological research .
Cardiovascular Therapeutics
The compound could be involved in the synthesis of cardiovascular agents. Its structural components may contribute to the development of drugs that manage blood pressure and treat heart diseases, potentially acting as calcium channel antagonists or adenosine A2a receptor agonists .
Antidiabetic Applications
Research indicates that derivatives of this compound could play a role in antidiabetic drug development. By acting on biological targets such as DPP-IV inhibitors, it could help in regulating blood sugar levels and managing diabetes .
Neuroprotection and Ocular Health
The compound’s potential to affect vascular relaxation and neuroprotection suggests applications in ocular health, particularly in protecting retinal ganglion cells and managing conditions like glaucoma .
Antiparasitic and Antitubercular Agents
There is potential for 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide to be used in the development of antiparasitic and antitubercular agents. Its structural properties may allow it to inhibit the growth of parasites and Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Synthesis of Heterocyclic Compounds
This compound is also significant in the field of organic chemistry for the synthesis of heterocyclic compounds. It can serve as a building block for creating a wide range of pharmacologically active molecules, including those with applications in treating a variety of diseases .
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-7-5-8(2)11(9(13)6-7)14-10(15)3-4-12/h5-6H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOREOYQCMOQRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CCCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364444 |
Source


|
| Record name | 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide | |
CAS RN |
449169-93-1 |
Source


|
| Record name | 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)











![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)
